molecular formula C20H22N6 B15116211 5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile

5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile

Cat. No.: B15116211
M. Wt: 346.4 g/mol
InChI Key: FNATWUPUVTUCGR-UHFFFAOYSA-N
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Description

5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile typically involves multiple steps, including cyclocondensation reactions and the use of specific reagents and catalysts. For example, cyclocondensation reactions between diarylidenecyclopentanone derivatives and propanedinitrile can be used, with sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) serving as both the reagent and catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., Mn(OTf)2, t-BuOOH), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., sodium alkoxide solutions). Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms.

Scientific Research Applications

5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor for certain enzymes by binding to their active sites and preventing their normal function . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile apart is its unique combination of ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

IUPAC Name

5-[5-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C20H22N6/c1-13-23-19-4-2-3-18(19)20(24-13)26-11-14-9-25(10-15(14)12-26)17-6-5-16(7-21)22-8-17/h5-6,8,14-15H,2-4,9-12H2,1H3

InChI Key

FNATWUPUVTUCGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C5=CN=C(C=C5)C#N

Origin of Product

United States

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